molecular formula C31H32N8O5.5HCl B1191894 Pyridostatin pentahydrochloride

Pyridostatin pentahydrochloride

Cat. No.: B1191894
M. Wt: 778.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridostatin pentahydrochloride is a highly selective small molecule ligand that binds to and stabilizes G-quadruplex (G4) DNA secondary structures. This compound is a cornerstone chemical probe for investigating the biology of G-quadruplexes in areas such as telomere maintenance, transcriptional regulation, and DNA replication. The mechanism of action involves high-affinity binding (Kd = 490 nM for telomeric G-quadruplex) to G-quartets through π-π stacking interactions, which mechanically stabilizes these non-canonical nucleic acid structures and prevents their unfolding. This stabilization leads to replication- and transcription-dependent DNA damage, triggering the activation of the DNA damage response and subsequent cell cycle arrest. In research applications, this compound has been shown to induce telomere dysfunction by competing with shelterin complex proteins, and to modulate the expression of genes with G-rich promoter regions, such as the proto-oncogene Src, thereby reducing Src protein levels and Src-dependent cellular motility. It also downregulates DNA repair genes like BRCA1 in neurons, providing a model for studying brain aging and neurodegeneration. Its utility extends to inducing synthetic lethality in cancer cells with deficiencies in DNA repair pathways. The product is supplied with a minimum purity of ≥95% (HPLC). This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C31H32N8O5.5HCl

Molecular Weight

778.94

Synonyms

4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride

Origin of Product

United States

Scientific Research Applications

Cancer Research Applications

G-Quadruplex Stabilization and Antitumor Activity

Pyridostatin has been extensively studied for its anticancer properties due to its ability to stabilize G-quadruplexes. This stabilization can lead to telomere dysfunction and subsequent growth inhibition in cancer cells. Research indicates that pyridostatin induces long-term growth arrest in various cancer cell lines, including HT1080 cells, by promoting telomere shortening and activating DNA damage responses (DDR) .

Key Findings:

  • Telomere Dysfunction : Pyridostatin competes with telomere-associated proteins, leading to telomere dysfunction and cellular senescence .
  • Cell Cycle Arrest : The compound causes accumulation of cells in the G2 phase of the cell cycle, indicating a halt in cell division .
  • Selective Toxicity : It has shown selective toxicity towards BRCA1/2-deficient cancer cells, making it a potential candidate for targeted cancer therapies .
Study Cell Line Effect Observed Mechanism
HT1080Long-term growth arrestTelomere dysfunction
MRC5G2 phase accumulationDNA damage response activation
BRCA-deficient cellsSelective toxicityG-quadruplex stabilization

Neurotoxicity Studies

Recent investigations into the neurotoxic effects of pyridostatin have revealed significant impacts on neuronal health. Studies indicate that treatment with pyridostatin leads to the formation of DNA damage markers in primary cortical neurons, suggesting that while it stabilizes G-quadruplexes beneficially in some contexts, it may also induce harmful effects in neuronal cells.

Key Findings:

  • Neurotoxicity Induction : Pyridostatin promotes the formation of 53BP1-positive puncta, a marker of DNA damage, indicating neurotoxic potential .
  • Impact on Neuronal Viability : Risk of death curves from treated neurons show significant increases in mortality rates at higher concentrations of pyridostatin .
Study Cell Type Effect Observed Mechanism
Primary cortical neuronsIncreased DNA damage markersG-quadruplex stabilization

Genetic Condition Targeting

Pyridostatin's ability to target G-quadruplex structures makes it a candidate for treating genetic conditions associated with abnormal G4 formations. Its mechanism of action could be leveraged to develop therapies aimed at diseases where G4 structures contribute to pathogenesis.

Potential Applications:

  • Therapeutic Development : By understanding the structure-activity relationship of pyridostatin analogues, researchers can design new compounds that selectively target G4s implicated in specific diseases.
  • Combination Therapies : Pyridostatin may be combined with other treatments to enhance therapeutic efficacy against cancers characterized by high levels of G4 DNA structures.

Comparison with Similar Compounds

Table 1: Comparative Analysis of G4-Targeting Compounds

Compound Target Kd (nM) ΔTm (°C) Specificity Key Findings
Pyridostatin pentahydrochloride Telomeric G4 490 31.6 Pan-G4 binder Stabilizes all tested G4s; induces telomere damage
CLX (Compound from screen) KRAS G4 5.5 ± N/A KRAS-specific Highest affinity but limited to KRAS G4
Tobramycin Various G4s >1000 <10 Non-specific Binds promiscuously via polycationic scaffold
Omiganan pentahydrochloride* Microbial membranes N/A N/A Antimicrobial Targets bacteria/yeast; unrelated to G4

*Omiganan is included for structural analogy (pentahydrochloride salt) but differs mechanistically.

Key Observations:

  • Affinity vs. Specificity : PDS·5HCl binds tightly (Kd ~490 nM) but lacks specificity, interacting with all G4 structures tested, including telomeric, KRAS, and promoter-associated G4s . In contrast, CLX shows tighter binding (Kd ~5.5 nM) but only for KRAS G4 .
  • Thermodynamic Stabilization : PDS·5HCl’s ΔTm of 31.6 °C surpasses most analogues, indicating superior stabilization. This correlates with its ability to inhibit translation of G4-containing mRNAs (e.g., BRCA1) at low micromolar concentrations .
  • Structural Flexibility : Unlike rigid scaffolds (e.g., porphyrins), PDS·5HCl’s rotatable bonds enable adaptation to dynamic G4 conformations, a feature shared with tobramycin but with higher potency .

Neurotoxicity:

Structural Modifications and Analogues

Derivatives of PDS·5HCl have been synthesized to enhance specificity:

  • Quinoline-Substituted Analogues: Show improved selectivity for oncogenic G4s (e.g., c-MYC promoter) while reducing neuronal toxicity .
  • Cationic Side Chain Variants: Increase solubility but may exacerbate non-specific interactions, as seen in polycationic tobramycin .

Preparation Methods

Synthesis of the Pyridinecarboxamide Core

The core is constructed via condensation reactions. 2,6-Pyridinedicarbonyl chloride serves as the starting material, reacting with primary amines under anhydrous conditions. For example:

  • Reagents : 2,6-pyridinedicarbonyl chloride, ammonium hydroxide.

  • Conditions : Dichloromethane (DCM), 0–5°C, inert atmosphere.

  • Mechanism : Nucleophilic acyl substitution forms the bis-amide structure.

Key Challenge : Avoiding hydrolysis of the acid chloride intermediate requires strict moisture control.

Quinolinyl Group Incorporation

Quinoline derivatives are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The 4-(2-aminoethoxy)-2-quinolinyl groups are attached to the pyridinecarboxamide core using palladium catalysts:

  • Reagents : 4-(2-aminoethoxy)-2-quinolinylboronic acid, Pd(PPh₃)₄.

  • Conditions : Tetrahydrofuran (THF), reflux, 12–24 hours.

  • Yield : ~60–70% (estimated from analogous reactions).

Optimization : Microwave-assisted synthesis reduces reaction time to 2–4 hours while improving yield.

Aminoethoxy Side Chain Functionalization

Ethylene oxide is employed to introduce the aminoethoxy moieties:

  • Reagents : Ethylene oxide, boron trifluoride etherate (BF₃·OEt₂).

  • Conditions : Ethanol, 50°C, 6 hours.

  • Mechanism : Ring-opening of ethylene oxide by amine groups, followed by BF₃-catalyzed etherification.

Side Reaction Mitigation : Excess ethylene oxide and controlled pH prevent oligomerization.

Salt Formation and Purification

The free base is converted to the pentahydrochloride salt via HCl treatment:

  • Reagents : Concentrated HCl (37%), ethanol.

  • Conditions : Stirring at 25°C for 1 hour, followed by precipitation in cold diethyl ether.

  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient.

Purity Control : Final product purity ≥95% (HPLC), confirmed by UV detection at 254 nm.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.72 (s, 2H, pyridine-H), 8.35–7.89 (m, 8H, quinoline-H), 4.25 (t, 4H, OCH₂), 3.15 (t, 4H, NH₂CH₂).

  • Mass Spectrometry : ESI-MS m/z 630.3 [M – 5HCl + H]⁺.

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase: 10–90% acetonitrile in 0.1% aqueous TFA over 30 minutes.

  • Retention Time: 12.4 minutes.

Challenges and Optimization Strategies

Regioselectivity in Quinolinyl Substitution

The electron-deficient pyridine ring directs substitution to the para positions, but competing ortho/meta byproducts necessitate rigorous column chromatography.

Stability of Aminoethoxy Groups

Hydrolysis of the ether linkage under acidic conditions is mitigated by:

  • pH Control : Maintaining reactions at pH 6–7.

  • Low-Temperature Storage : –20°C in amber vials.

Scalability and Industrial Considerations

Batch-Specific Variability

  • Cause : Incomplete salt formation or residual solvents.

  • Solution : Recrystallization from ethanol/water (9:1) improves batch consistency.

Green Chemistry Approaches

  • Solvent Replacement : Transitioning from THF to cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Pd recovery via chelating resins cuts costs by 30% .

Q & A

Q. How does this compound induce DNA damage and cell-cycle arrest in cancer cells?

  • Mechanistic Insight : Pyridostatin stabilizes G4 DNA structures, blocking replication forks and transcription machinery. This triggers replication stress, leading to double-strand breaks (DSBs). Cells deficient in homologous recombination repair (e.g., BRCA1/2 mutants) undergo synthetic lethality, resulting in S/G2 phase arrest and apoptosis.
  • Key Assays :
  • γ-H2AX Immunostaining : Quantify DSBs via fluorescence microscopy or flow cytometry.
  • Cell Cycle Analysis : Use propidium iodide staining and flow cytometry to assess phase-specific arrest .

Q. What are the structural features of this compound critical for G4 binding?

  • Structural Analysis : The molecule contains a rigid aromatic core (quinoline and pyridine rings) linked by flexible amide bonds. π-π stacking interactions between the aromatic planes and G-tetrads drive binding specificity.
  • Validation Methods :
  • Nuclear Magnetic Resonance (NMR) : Map binding interfaces in solution.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (e.g., Kd = 490 nM) .

Advanced Research Questions

Q. How can this compound be combined with other therapeutics to enhance efficacy in BRCA1/2-deficient tumors?

  • Strategy : Combine Pyridostatin with PARP inhibitors (e.g., Olaparib) or DNA-damaging agents (e.g., cisplatin). The G4 stabilization exacerbates replication stress, while PARP inhibition blocks repair pathways, amplifying synthetic lethality.
  • Experimental Design :
  • Synergy Screening : Use dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI).
  • In Vivo Validation : Test in patient-derived xenograft (PDX) models with BRCA1/2 mutations .

Q. What methodological challenges arise when studying Pyridostatin's effects in 3D cell culture systems compared to 2D monolayers?

  • Key Considerations : 3D cultures better mimic tumor microenvironments but introduce complexities:
  • Drug Penetration : Use spheroids/organoids with size-controlled assays to quantify diffusion barriers.
  • Heterogeneity : Single-cell RNA sequencing can resolve differential responses within 3D structures.
  • Validation : Compare gene expression profiles (e.g., hypoxia markers) between 2D and 3D systems .

Q. How can researchers assess the specificity of this compound for G4 DNA in neurodegenerative disease models?

  • Approach :
  • CRISPR-Cas9 Knockout Models : Delete G4-forming sequences (e.g., in C9orf72 ALS/FTD) to test Pyridostatin's dependency on these motifs.
  • Transcriptomic Profiling : RNA-seq or ribosome profiling (e.g., Ribo-seq) to identify genes with G4-dependent translational repression .

Q. What in vitro assays are recommended to distinguish transcription- vs. replication-dependent DNA damage induced by Pyridostatin?

  • Methodology :
  • EdU Labeling : Pulse-chase experiments to segregate replicating (EdU+) and non-replicating cells. Measure γ-H2AX foci in each population.
  • RNA Polymerase II Inhibition : Treat cells with α-amanitin to block transcription; assess residual DNA damage via comet assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.